molecular formula C14H15F3N2O2 B7033049 N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7033049
M. Wt: 300.28 g/mol
InChI Key: CUXGEYURIQPYHX-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound that features an indole moiety, a trifluoroethoxy group, and an acetamide linkage

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-9-4-11-5-10(2-3-12(11)19-9)6-18-13(20)7-21-8-14(15,16)17/h2-5,19H,6-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXGEYURIQPYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The 2-methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.

    Formation of the Acetamide Linkage: The final step involves the reaction of the indole derivative with 2-chloroacetamide under basic conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in partially or fully reduced indole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: 2,3-dihydroindole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the trifluoroethoxy group can enhance the compound’s metabolic stability and bioavailability.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The trifluoroethoxy group can improve the pharmacokinetic properties of these derivatives.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methyl-1H-indol-5-yl)methyl]-acetamide: Lacks the trifluoroethoxy group, resulting in different pharmacokinetic properties.

    2-(2,2,2-trifluoroethoxy)acetamide: Lacks the indole moiety, leading to reduced biological activity.

    N-[(2-methyl-1H-indol-5-yl)methyl]-2-(ethoxy)acetamide: Similar structure but with an ethoxy group instead of a trifluoroethoxy group, affecting its chemical and biological properties.

Uniqueness

N-[(2-methyl-1H-indol-5-yl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of both the indole moiety and the trifluoroethoxy group. This combination provides a balance of biological activity and favorable pharmacokinetic properties, making it a valuable compound for further research and development.

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